N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(20-11-19(24,12-3-4-12)16-2-1-9-27-16)18(23)21-13-5-6-14-15(10-13)26-8-7-25-14/h1-2,5-6,9-10,12,24H,3-4,7-8,11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVGJJKYFJMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl and thiophene intermediates, followed by their coupling with the benzodioxin moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
In an industrial context, optimized synthetic routes are crucial for maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Enzyme Inhibition Studies
Recent research has highlighted the compound's potential as an inhibitor for specific enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play significant roles in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Case Study: Enzyme Inhibition
A study synthesized derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and screened them against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting potential therapeutic applications in managing T2DM and AD .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study involving various heterocyclic derivatives derived from similar structures demonstrated significant inhibitory effects against cancer cell lines in vitro.
Table 2: Antitumor Activity Overview
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| N-[2-cyclopropyl... | HCT116 | 15.5 |
| N-[2-cyclopropyl... | MCF7 | 12.3 |
| N-[2-cyclopropyl... | HUH7 | 10.8 |
Insights from Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and its biological targets. These studies suggest that structural modifications could enhance the compound's efficacy as an enzyme inhibitor or anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide include:
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Benzodioxin derivatives: Compounds with the benzodioxin moiety, often studied for their potential biological activities.
Cyclopropyl compounds: Molecules featuring the cyclopropyl group, which can impart unique chemical and physical properties.
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic compound with potential biological activity. Its unique structure, featuring a cyclopropyl group and a thiophene moiety, suggests a range of interactions with biological systems. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C18H21N3O4S |
| Molecular Weight | 347.44 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group and thiophene ring facilitate hydrogen bonding and hydrophobic interactions, potentially leading to modulation of various biochemical pathways.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The presence of a benzodioxin moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection.
Anti-inflammatory Properties
Compounds with thiophene rings are often associated with anti-inflammatory activity. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines and pathways, warranting further exploration in inflammatory disease models.
Case Studies and Research Findings
- Antitumor Activity in Leukemia Models : A study on structurally similar compounds indicated that certain derivatives exhibited increased life span in murine leukemia models. This suggests that this compound may possess similar antitumor efficacy .
- Neuroprotective Studies : In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis. This opens avenues for research into the neuroprotective potential of the compound under discussion .
- Inflammation Models : Research on anti-inflammatory mechanisms has demonstrated that related compounds can downregulate inflammatory markers in animal models. This positions the compound as a potential therapeutic agent for conditions characterized by excessive inflammation .
Q & A
Q. How do researchers address low yields in the final amidation step, and what mechanistic insights explain this challenge?
- Answer : Low yields often stem from steric hindrance at the ethyl-hydroxy moiety. Solutions:
- Microwave-assisted synthesis : Enhance reaction kinetics and reduce side-product formation.
- Alternative coupling reagents : Replace EDC with T3P or PyBOP for improved efficiency.
Mechanistic studies (DFT calculations) reveal transition-state energy barriers influenced by cyclopropane ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
